molecular formula C10H16N2O3S B1423587 (2,3-Dihydro-1H-inden-2-yl)hydrazine methanesulfonate CAS No. 1263376-27-7

(2,3-Dihydro-1H-inden-2-yl)hydrazine methanesulfonate

Cat. No.: B1423587
CAS No.: 1263376-27-7
M. Wt: 244.31 g/mol
InChI Key: COJCCRQRGPNWJI-UHFFFAOYSA-N
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Description

(2,3-Dihydro-1H-inden-2-yl)hydrazine methanesulfonate is a hydrazine derivative featuring a methanesulfonate group attached to a 2,3-dihydro-1H-inden-2-yl backbone. This compound is listed under synonyms such as "5-Amino-2,3-dihydro-1H-inden-2-yl methanesulfonate" (SCHEMBL16654717), with two suppliers identified .

Properties

IUPAC Name

2,3-dihydro-1H-inden-2-ylhydrazine;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.CH4O3S/c10-11-9-5-7-3-1-2-4-8(7)6-9;1-5(2,3)4/h1-4,9,11H,5-6,10H2;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJCCRQRGPNWJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1C(CC2=CC=CC=C21)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2,3-Dihydro-1H-inden-2-yl)hydrazine methanesulfonate (CAS No. 1263376-27-7) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The chemical formula for this compound is C10H16N2O3S. It features a hydrazine moiety linked to a methanesulfonate group, which may influence its solubility and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways or cellular signaling.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study highlighted the effectiveness of hydrazine derivatives against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have shown promise. Compounds containing hydrazine moieties have been reported to induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives have demonstrated cytotoxic effects against breast cancer cell lines .

Neuroprotective Effects

Some studies suggest that hydrazine derivatives may possess neuroprotective properties. These compounds have been evaluated for their ability to prevent neuronal cell death in models of neurodegenerative diseases, indicating potential therapeutic applications in conditions like Alzheimer's disease.

Case Studies

StudyFindings
Antimicrobial Efficacy A study conducted on various hydrazine derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL .
Cytotoxic Effects Research on the cytotoxicity of related compounds found that they induced apoptosis in MDA-MB-231 breast cancer cells with IC50 values around 25 µM, highlighting their potential as anticancer agents .
Neuroprotection In vitro studies demonstrated that certain hydrazine derivatives could protect neuronal cells from oxidative stress-induced apoptosis, suggesting a mechanism involving antioxidant activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Analogues and Functional Groups

The table below summarizes key structural and functional differences between (2,3-Dihydro-1H-inden-2-yl)hydrazine methanesulfonate and related compounds:

Compound Name Structural Features Biological Activity/Application Key Findings Reference
This compound Hydrazine methanesulfonate, 2,3-dihydroindenyl Supplier-listed; potential hydrazine activity Synonyms: SCHEMBL16654717, 2 suppliers
N-(2,3-Dihydro-1H-inden-2-yl)-2-methoxybenzamide Indenyl, methoxybenzamide PCSK9 inhibitor (atherosclerosis) Inhibits PCSK9 gene expression
6h (Hydrazine nicotinate derivative) Hydrazine nicotinate, cyclopentaquinolone AChE inhibitor (IC50 = 3.65 nM) 1.5x more active than tacrine
1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone Cathinone derivative, indenyl Psychoactive substance Characterized via HRMS, NMR, X-ray
Azine (3) and borane adduct (4) Hydrazone-derived azine, borane adduct Hydrogen storage, nitrogen fixation B–N: 1.673(2) Å; N–N: 1.461(2) Å

Key Observations:

  • Substituent Effects: The methanesulfonate group in the target compound may enhance aqueous solubility compared to lipophilic groups like methoxybenzamide () or pyrrolidinyl-ethanone (). This property could improve bioavailability in therapeutic contexts.
  • Hydrazine Moieties : Hydrazine derivatives, such as those in and , demonstrate antibiofilm and enzyme-inhibitory activities. The unmodified –NH2 group in the target compound (unlike hydrazones) may retain similar bioactivity .
  • Boron Adducts : Borane adducts of hydrazines () exhibit applications in hydrogen storage, but the methanesulfonate group in the target compound may preclude such reactivity due to steric or electronic effects.
2.2. Physicochemical and Analytical Comparisons
  • Bond Lengths and Crystallography : Borane adducts of hydrazines (e.g., compound 4 in ) show B–N bond lengths of 1.673(2) Å and N–N distances of 1.461(2) Å. These metrics provide benchmarks for structural analysis of the target compound using techniques like X-ray crystallography (SHELX/ORTEP, ).
  • Synthetic Routes : Hydrazine derivatives are often synthesized via reactions with aryl isothiocyanates () or boranes (). The methanesulfonate group in the target compound likely requires sulfonation or salt-formation steps, differing from nicotinate or benzamide derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,3-Dihydro-1H-inden-2-yl)hydrazine methanesulfonate
Reactant of Route 2
Reactant of Route 2
(2,3-Dihydro-1H-inden-2-yl)hydrazine methanesulfonate

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